molecular formula C19H23NO3 B13975738 Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- CAS No. 63732-58-1

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-

Cat. No.: B13975738
CAS No.: 63732-58-1
M. Wt: 313.4 g/mol
InChI Key: PDPSNOOQDLRFRO-POORPVJTSA-N
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Description

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a unique structure characterized by an epoxy group and an ethoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

    Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

    Introduction of the Epoxy Group: An epoxidation reaction is carried out to introduce the epoxy group at the 4,5-position.

    Ethoxylation: The ethoxy group is introduced at the 3-position through an ethoxylation reaction.

    Methylation: The final step involves the methylation of the nitrogen atom at the 17-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted morphinan derivatives.

Scientific Research Applications

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Investigated for its potential analgesic and antitussive properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and pain perception.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opiate with strong analgesic properties.

    Codeine: Another naturally occurring opiate used primarily as a cough suppressant.

    Dextromethorphan: A synthetic morphinan used as a cough suppressant and dissociative hallucinogen.

Uniqueness

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is unique due to its specific structural features, such as the epoxy and ethoxy groups, which confer distinct chemical and pharmacological properties compared to other morphinan derivatives.

Properties

CAS No.

63732-58-1

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(4R,4aR,5R,7aS,12bS)-9-ethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol

InChI

InChI=1S/C19H23NO3/c1-3-22-14-6-4-11-10-12-17-13(21)5-7-15-19(17,8-9-20(12)2)16(11)18(14)23-15/h4-7,12-13,15,17,21H,3,8-10H2,1-2H3/t12-,13-,15+,17-,19-/m1/s1

InChI Key

PDPSNOOQDLRFRO-POORPVJTSA-N

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C=C[C@H]5O)C=C1

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C=CC5O)C=C1

Origin of Product

United States

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